

# Segigratinib: A Technical Overview of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Segigratinib**, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its dual-inhibitory action presents a promising therapeutic strategy in oncology, particularly for tumors exhibiting aberrant FGFR signaling and for modulating the tumor microenvironment through CSF1R inhibition. This document provides a comprehensive technical overview of **Segigratinib**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

## **Chemical Structure and Physicochemical Properties**

**Segigratinib** is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers of Segigratinib



| Identifier       | Value                                                                                                              |
|------------------|--------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-(3,3-dimethylpiperazin-1-yl)benzamide[3] |
| Chemical Formula | C27H28Cl2N6O3[3]                                                                                                   |
| CAS Number       | 1882873-93-9[3]                                                                                                    |
| SMILES           | CC1(CN(CCN1)C2=CC=C(C=C2)C(=O)NC3=N<br>NC4=C3C=CC(=N4)C5=C(C(=CC(=C5CI)OC)O<br>C)CI)C[3]                           |
| InChlKey         | QNXOYMFBIACDSL-UHFFFAOYSA-N[3]                                                                                     |

Table 2: Physicochemical Properties of **Segigratinib** 

| Property                        | Value              | Source  |
|---------------------------------|--------------------|---------|
| Molecular Weight                | 555.46 g/mol       | [4]     |
| Exact Mass                      | 554.1600 g/mol     | [4]     |
| XLogP3                          | 4.9                | [3]     |
| Hydrogen Bond Donor Count       | 2                  | PubChem |
| Hydrogen Bond Acceptor<br>Count | 7                  | PubChem |
| Rotatable Bond Count            | 5                  | PubChem |
| Topological Polar Surface Area  | 104 Ų              | [3]     |
| Melting Point                   | Data not available | N/A     |
| Boiling Point                   | Data not available | N/A     |
| Solubility                      | Data not available | N/A     |
| рКа                             | Data not available | N/A     |



### **Mechanism of Action**

Segigratinib functions as a dual inhibitor of the FGFR and CSF1R tyrosine kinases.

#### **FGFR** Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations such as gene amplification, mutations, or translocations in FGFRs can lead to uncontrolled cell growth and tumorigenesis. **Segigratinib** is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1]

Table 3: In Vitro Inhibitory Activity of **Segigratinib** Hydrochloride (3D185)

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 0.5       |
| FGFR2  | 1.3       |
| FGFR3  | 3.6       |
| CSF-1R | 3.8       |

Data sourced from publicly available information.

By binding to the ATP-binding pocket of the FGFR kinase domain, **Segigratinib** blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This inhibition ultimately leads to decreased tumor cell proliferation and survival.





Click to download full resolution via product page

FGFR Signaling Pathway and Inhibition by Segigratinib.

### **CSF1R Inhibition**

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis, and suppress the anti-tumor immune response. By inhibiting CSF1R, **Segigratinib** can deplete TAMs, thereby remodeling the tumor microenvironment to be less immunosuppressive and more susceptible to anti-cancer therapies.





Click to download full resolution via product page

CSF1R Signaling Pathway and Inhibition by Segigratinib.

## **Experimental Protocols**

Detailed experimental protocols for **Segigratinib** are not extensively published. However, based on standard methodologies for kinase inhibitors, the following protocols can be outlined.

## In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of **Segigratinib** against FGFR and CSF1R kinases.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains.
- ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1).
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).



- Segigratinib stock solution (in DMSO).
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- 384-well white assay plates.

#### Procedure:

- Prepare serial dilutions of **Segigratinib** in assay buffer.
- Add 2.5 μL of the diluted Segigratinib or DMSO (vehicle control) to the wells of the assay plate.
- Add 2.5 μL of a solution containing the kinase and substrate to each well.
- Initiate the kinase reaction by adding 5 μL of ATP solution to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Plot the percentage of kinase activity against the logarithm of the **Segigratinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Workflow for an In Vitro Kinase Inhibition Assay.

## **Cellular Proliferation Assay (Example Protocol)**

This protocol describes a method to assess the effect of **Segigratinib** on the proliferation of cancer cell lines with known FGFR alterations.

#### Materials:

- Cancer cell line with FGFR amplification or fusion (e.g., SNU-16, KATO-III).
- Cell culture medium and supplements.



- Segigratinib stock solution (in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
- 96-well clear-bottom white assay plates.

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treat the cells with serial dilutions of **Segigratinib** or DMSO (vehicle control) for 72 hours.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Plot the percentage of cell viability against the logarithm of the **Segigratinib** concentration and fit the data to a dose-response curve to determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

## **Clinical Development**

Preclinical studies have demonstrated the anti-tumor efficacy of **Segigratinib** in various cancer models. As of late 2025, **Segigratinib** is being investigated in clinical trials for the treatment of solid tumors, including cholangiocarcinoma with FGFR2 fusions or rearrangements. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Segigratinib** in human subjects.

#### Conclusion

**Segigratinib** is a promising dual inhibitor of FGFR and CSF1R with the potential to offer a new therapeutic option for patients with specific genetic alterations in their tumors and to modulate the tumor microenvironment. Its development highlights the importance of targeted therapies in oncology. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Segigratinib | C27H28Cl2N6O3 | CID 118893637 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Segigratinib: A Technical Overview of a Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579859#chemical-structure-and-properties-of-segigratinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com